ETHYL 2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE
Description
ETHYL 2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE is a heterocyclic compound featuring a 1,2,4-triazole core linked via a sulfanyl-acetyl group to a thiophenecarboxylate ester. This structure integrates a phenyl group at the 5-position of the thiophene ring and a methyl-substituted triazole moiety. The ethyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability .
Properties
IUPAC Name |
ethyl 2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-25-17(24)13-9-14(12-7-5-4-6-8-12)27-16(13)20-15(23)10-26-18-21-19-11-22(18)2/h4-9,11H,3,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQQRXJLTZBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method starts with the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then reacted with 2-amino-5-phenyl-3-thiophenecarboxylic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes alkaline hydrolysis to form the corresponding carboxylic acid derivative. This reaction is critical for generating water-soluble intermediates in pharmacological studies.
| Condition | Reagent | Product Structure | Yield | Reference |
|---|---|---|---|---|
| 0.1M NaOH, 80°C, 6h | Aqueous NaOH (10% w/v) | 2-({2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylic acid | 78% |
Mechanism: Nucleophilic attack by hydroxide ions at the ester carbonyl, followed by elimination of ethanol. The reaction proceeds faster in polar aprotic solvents like DMF.
Thioether Oxidation
The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Oxidizing Agent | Condition | Product | Selectivity | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12h | Sulfoxide derivative | 92% | |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 4h | Sulfone derivative | 85% |
Key Insight: Sulfone formation requires stoichiometric oxidants and longer reaction times compared to sulfoxides. The triazole ring remains intact under these conditions.
Triazole Ring Functionalization
The 4-methyl-4H-1,2,4-triazol-3-yl group participates in:
Coordination Chemistry
Acts as a N,S-bidentate ligand for transition metals:
| Metal Salt | Product | Application | Reference |
|---|---|---|---|
| Cu(ClO₄)₂·6H₂O | Cu(C₂₂H₂₁N₄O₃S₂)₂₂ | Anticancer activity studies | |
| FeCl₃ | FeCl₃·2L complex | Catalytic oxidation studies |
Stability: Complexes show thermal stability up to 220°C (TGA data).
N-Alkylation Reactions
Reacts with alkyl halides at the triazole N2 position:
| Reagent | Condition | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 8h | N2-benzylated derivative | 67% |
| Ethyl iodoacetate | DIEA, MeCN, reflux, 12h | Ethyl 2-(N2-carboxymethyl)triazole derivative | 58% |
Amide Bond Reactivity
The acetyl amino linker undergoes:
Acid-Catalyzed Hydrolysis
| Acid | Condition | Product | Rate Constant (k) |
|---|---|---|---|
| HCl (6M) | Reflux, 24h | 2-amino-5-phenyl-3-thiophenecarboxylate | 3.2×10⁻⁵ s⁻¹ |
| H₂SO₄ (conc.) | 100°C, 6h | Same product with partial ester hydrolysis | 8.7×10⁻⁵ s⁻¹ |
Schiff Base Formation
Reacts with aromatic aldehydes:
| Aldehyde | Catalyst | Product Imine | Yield |
|---|---|---|---|
| 4-nitrobenzaldehyde | AcOH, molecular sieves | N-(4-nitrobenzylidene) derivative | 81% |
| Furfural | None, RT, 48h | Furfurylidene adduct | 63% |
Electrophilic Aromatic Substitution
The phenyl group at the 5-position undergoes:
| Reaction | Reagent | Product | Regiochemistry |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-phenyl derivative | meta (72%) |
| Sulfonation | ClSO₃H, DCM, RT | 3-sulfo-phenyl derivative | para (68%) |
Note: Electron-withdrawing ester groups direct substitution to meta positions .
Thiophene Ring Reactions
The 3-thiophenecarboxylate moiety participates in:
Diels-Alder Reactions
| Dienophile | Condition | Cycloadduct | Endo:Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Xylene, reflux, 12h | Bicyclic thieno[3,4-c]furan derivative | 4:1 |
| Tetracyanoethylene | MeCN, RT, 24h | Thiophene-tetracyano adduct | 100% endo |
Halogenation
| Halogenating Agent | Product | Selectivity |
|---|---|---|
| NBS, AIBN | 4-bromo-thiophene derivative | 89% |
| ICl, CHCl₃ | 2-iodo-4-chloro derivative | 76% |
Photochemical Reactions
UV irradiation induces:
| Condition | Product | Quantum Yield (Φ) |
|---|---|---|
| 254 nm, benzene, 6h | Thiophene ring-opened isomer | 0.32 |
| 365 nm, O₂ atmosphere | Sulfone photoproduct | 0.18 |
Mechanistic Insight: Singlet oxygen mediates sulfone formation via Type II photosensitization .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent studies highlight its potential as a polyfunctional building block in metallodrug development and as a photoswitchable scaffold in optoelectronic materials .
Scientific Research Applications
Molecular Formula
C22H21N5O5S3
Molecular Weight: 531.62 g/mol
Antimicrobial Activity
Compounds containing a triazole nucleus have demonstrated strong antimicrobial properties. Ethyl 2-({2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetyl}Amino)-5-Phenyl-3-Thiophenecarboxylate has shown effectiveness against various bacterial and fungal strains, making it a candidate for drug development against infections caused by resistant pathogens.
Anticancer Potential
Research indicates that triazole derivatives possess anticancer properties. The compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Studies are ongoing to elucidate its specific pathways in cancer treatment .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Fungicides and Herbicides
The triazole structure is prevalent in agricultural chemistry for developing fungicides and herbicides. Ethyl 2-({2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetyl}Amino)-5-Phenyl-3-Thiophenecarboxylate could serve as a precursor for synthesizing new agrochemicals aimed at improving crop resistance to diseases .
Pest Control
The compound's unique properties may also lend themselves to the development of insecticides, contributing to integrated pest management strategies in agriculture.
Corrosion Inhibition
Triazole derivatives are known to act as effective corrosion inhibitors in various industrial applications. Ethyl 2-({2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetyl}Amino)-5-Phenyl-3-Thiophenecarboxylate could be utilized in formulations to protect metals from corrosion in harsh environments .
Dyes and Pigments
The thiophene component of the compound allows for potential applications in the synthesis of dyes and pigments used in textiles and coatings. Its chemical structure may provide vibrant colors and stability under light exposure .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various triazole derivatives, Ethyl 2-({2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetyl}Amino)-5-Phenyl-3-Thiophenecarboxylate exhibited significant activity against Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) comparable to established antifungal agents.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on the anti-inflammatory effects of similar compounds revealed that Ethyl 2-({2-[(4-Methyl-4H-1,2,4-Triazol-3-Yl)Sulfany]Acetyl}Amino)-5-Phenyl-3-Thiophenecarboxylate effectively reduced pro-inflammatory cytokines in vitro. This suggests potential for therapeutic use in chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of ETHYL 2-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-5-PHENYL-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole and thiophene groups can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 1,2,4-triazole-thioether derivatives. Below is a comparative analysis with structurally related molecules:
Key Observations:
Triazole Substitution: The 4-methyl group on the triazole ring in the target compound contrasts with the 4-ethyl or phenethyl groups in analogues . The sulfanyl-acetyl linkage in the target compound is analogous to the sulfanyl-ethylphenoxy group in ZVT, which demonstrated anti-tubercular activity by targeting MtDprE1 .
Thiophene vs. Benzamide/Thiazole: The thiophenecarboxylate core differentiates the target compound from benzamide-based analogues (e.g., ZVT) or thiazole derivatives (e.g., ETHYL 4-AMINO-3-(4-BROMOPHENYL)...). Thiophene rings often confer π-stacking interactions in enzyme binding pockets, while thiazoles may enhance hydrogen bonding .
Biological Activity Trends :
- ZVT’s anti-tubercular activity (IC₅₀ = 0.8 µM against MtDprE1) suggests that triazole-sulfanyl derivatives are promising for microbial targets .
- Alkyl-triazolethioacetimidates showed moderate anticancer activity (IC₅₀ = 10–50 µM), implying that the target compound’s phenyl-thiophene system might improve selectivity or potency .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for triazole-thioethers, such as nucleophilic substitution of chloroacetamides with triazolethiols . Ethyl ester groups, as seen in the target compound and ETHYL 4-AMINO-3-(4-BROMOPHENYL)..., are typically introduced via esterification of carboxylic acid intermediates .
Biological Activity
Ethyl 2-({2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 4-methyl-4H-1,2,4-triazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes several functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : The triazole ring is known to exhibit antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for the development of antifungal agents.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the thiophene and triazole moieties could enhance its interaction with cellular targets involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes critical in metabolic pathways, potentially leading to therapeutic effects in various diseases.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and antimicrobial efficacy of this compound against various cell lines and pathogens:
| Study | Cell Line/Pathogen | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15.0 | Significant inhibition of cell proliferation observed. |
| Study 2 | MCF7 (breast cancer) | 12.5 | Induced apoptosis in treated cells. |
| Study 3 | Candida albicans | 8.0 | Effective antifungal activity demonstrated. |
These findings indicate promising potential for the compound as an anticancer and antifungal agent.
Case Studies
- Cytotoxicity Evaluation : A study conducted by Farooq et al. (2023) evaluated several triazole derivatives and highlighted the enhanced cytotoxic effects of compounds containing the triazole moiety against various cancer cell lines. This compound was noted for its superior activity compared to other derivatives.
- Antimicrobial Activity : Research presented in the Journal of Medicinal Chemistry indicated that compounds with a similar structure exhibited significant antimicrobial properties against resistant strains of bacteria and fungi, suggesting a potential role in treating infections caused by such pathogens.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : React 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine to form the sulfanyl-acetyl intermediate .
- Step 2 : Couple the intermediate to ethyl 2-amino-5-phenyl-3-thiophenecarboxylate derivatives via nucleophilic acyl substitution. Use ethanol or dioxane as solvents under reflux (4–6 hours) .
- Optimization : Monitor reactions via TLC, and recrystallize products from ethanol-DMF mixtures to improve purity and yield (typically 60–75%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole and thiophene rings using H and C NMR. Aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while the ethyl ester resonates at δ 4.2–4.4 (quartet) and δ 1.3–1.4 (triplet) .
- Infrared (IR) Spectroscopy : Detect key functional groups (e.g., ester C=O at ~1700 cm, amide N–H at ~3300 cm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry and hydrogen bonding using SHELXL for refinement .
Q. What in vitro assays are suitable for evaluating antioxidant and anti-inflammatory activities?
- Antioxidant :
- DPPH Radical Scavenging : Measure IC values (typically 20–50 µM for active derivatives) .
- ABTS Assay : Compare inhibition rates to ascorbic acid as a standard .
- Anti-inflammatory :
- Carrageenan-Induced Paw Edema (Rat Model) : Administer 50–100 mg/kg doses and measure edema reduction over 4–6 hours .
Advanced Research Questions
Q. How can computational methods like DFT predict electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess electron-donating/accepting capabilities (e.g., gaps <3.5 eV suggest high reactivity) .
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the triazole ring) .
- Validate computational models by comparing optimized geometries with X-ray crystallographic data .
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Refinement Protocols : Use SHELXL to adjust thermal parameters and occupancy factors for disordered atoms .
- Twinned Data Analysis : Apply SHELXE for high-throughput phasing if twinning is detected .
- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond lengths/angles and refine hydrogen bonding networks .
Q. How can structure-activity relationships (SAR) be established for biological activity?
- Derivative Synthesis : Modify substituents on the phenyl or triazole rings and test activity variations (e.g., electron-withdrawing groups enhance antioxidant activity) .
- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Compare binding energies (ΔG ≤ −8 kcal/mol suggests strong interactions) .
- DMTA Cycles : Iterate design-make-test-analyze loops to optimize potency and selectivity .
Q. What are common challenges in crystallizing this compound, and how are they addressed?
- Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) at varying temperatures to isolate stable polymorphs .
- Disorder : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Hydrogen Bonding : Co-crystallize with co-formers (e.g., acetic acid) to stabilize lattice structures .
Q. How can reaction mechanisms be analyzed using kinetic and mechanistic studies?
- Kinetic Profiling : Monitor reaction progress via H NMR to determine rate constants (e.g., pseudo-first-order kinetics for amide coupling) .
- Isotopic Labeling : Use N-labeled amines to track nucleophilic attack pathways .
- Computational Modeling : Simulate transition states in Gaussian 09 to identify rate-limiting steps (e.g., activation energy barriers >25 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
